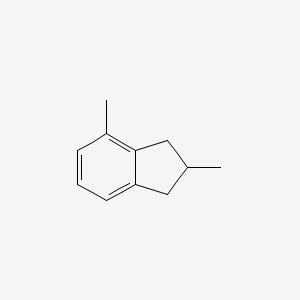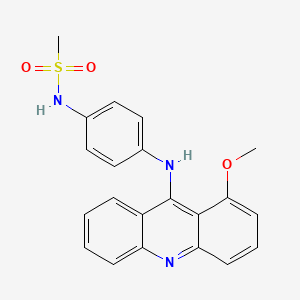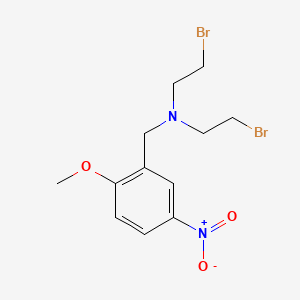
6-Isobutyl-2-(methylsulfanyl)pyrimidine-4-carboxylic acid ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Isobutyl-2-(methylsulfanyl)pyrimidine-4-carboxylic acid ethyl ester is a chemical compound with the molecular formula C12H18N2O2S It is a pyrimidine derivative, characterized by the presence of an isobutyl group, a methylsulfanyl group, and an ethyl ester functional group
準備方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing 6-Isobutyl-2-(methylsulfanyl)pyrimidine-4-carboxylic acid ethyl ester involves the reaction of pyrimidine with methylthiol to form 4-methyl-2-(methylsulfanyl)pyrimidine. This intermediate is then reacted with ethyl acetate to produce the final compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction pathways as described above. The reactions are carried out under controlled conditions to ensure high yield and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
6-Isobutyl-2-(methylsulfanyl)pyrimidine-4-carboxylic acid ethyl ester can undergo various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The isobutyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various alkyl or aryl halides for substitution reactions. The reactions are typically carried out under mild to moderate conditions to ensure selectivity and minimize side reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted pyrimidine derivatives. These products can have different chemical and physical properties, making them useful for various applications.
科学的研究の応用
6-Isobutyl-2-(methylsulfanyl)pyrimidine-4-carboxylic acid ethyl ester has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 6-Isobutyl-2-(methylsulfanyl)pyrimidine-4-carboxylic acid ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.
類似化合物との比較
Similar Compounds
Some similar compounds include:
- 4-Methyl-2-(methylsulfanyl)pyrimidine-5-carboxylic acid ethyl ester
- 2-(Methylsulfanyl)pyrimidine-4-carboxylic acid ethyl ester
Uniqueness
6-Isobutyl-2-(methylsulfanyl)pyrimidine-4-carboxylic acid ethyl ester is unique due to the presence of the isobutyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other pyrimidine derivatives and can lead to different applications and properties.
特性
分子式 |
C12H18N2O2S |
|---|---|
分子量 |
254.35 g/mol |
IUPAC名 |
ethyl 6-(2-methylpropyl)-2-methylsulfanylpyrimidine-4-carboxylate |
InChI |
InChI=1S/C12H18N2O2S/c1-5-16-11(15)10-7-9(6-8(2)3)13-12(14-10)17-4/h7-8H,5-6H2,1-4H3 |
InChIキー |
XKKLBFKMDCQNJX-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=NC(=NC(=C1)CC(C)C)SC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![tert-Butyl 3a,4,6,6a-tetrahydropyrrolo[3,4-d]imidazole-5(1H)-carboxylate](/img/structure/B13941080.png)








![2-Chloro-7,7,8-trimethyl-7,8-dihydro-5H-pyrano[4,3-b]pyridin-5-one](/img/structure/B13941108.png)


